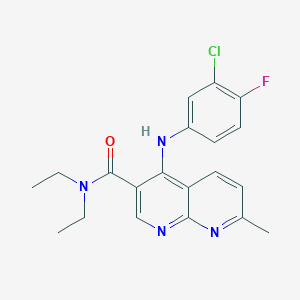

N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule. It contains several functional groups, including an oxalamide group, a difluorobenzyl group, and a methyl-nitrophenyl group. These groups suggest that the compound could have interesting chemical properties .

Chemical Reactions Analysis

The compound likely undergoes reactions typical of oxalamides, difluorobenzyls, and methyl-nitrophenyls. For instance, the nitro group in the methyl-nitrophenyl part of the molecule could potentially be reduced to an amine .Aplicaciones Científicas De Investigación

Inhibition of Nucleoside Transport Proteins

N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide derivatives have been investigated for their potential to inhibit nucleoside transport proteins, specifically ENT1. These compounds, by replacing the ribose moiety with substituted benzyl groups, exhibit varying affinities for ENT1, with certain substitutions resulting in compounds with low nanomolar range affinities. This indicates their potential utility in modulating nucleoside transport, which has implications for treating conditions where nucleoside transport modulation is beneficial, such as certain cancers and cardiovascular diseases (Tromp et al., 2004).

Synthesis and Chemical Properties

The chemical structure of this compound allows for its use in novel synthetic pathways, offering a new method for creating di- and mono-oxalamides. This has led to the development of one-pot synthetic approaches for these compounds, showcasing their utility in the synthesis of potentially biologically active molecules. Such methodologies are valuable for creating libraries of compounds for drug discovery and other applications (Mamedov et al., 2016).

Polymer and Materials Science Applications

Derivatives of this compound have been explored for their applications in polymer and materials science, particularly those featuring photolabile groups like the o-nitrobenzyl group. These compounds are utilized in creating photodegradable hydrogels, functionalized (block) copolymers, and other materials that can change properties upon irradiation. This research area holds promise for developing new materials with applications ranging from biomedical devices to environmental cleanup technologies (Zhao et al., 2012).

Antimicrobial and Antitubercular Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research indicates their potential as leads for developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance. The ability of these compounds to inhibit the growth of pathogenic bacteria and Mycobacterium tuberculosis points to their potential utility in treating infectious diseases (Samadhiya et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-N'-(4-methyl-2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O4/c1-9-5-6-13(14(7-9)21(24)25)20-16(23)15(22)19-8-10-11(17)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHKZZPYEGNOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2647827.png)

![(9Z)-9-{[3-(4-chlorophenoxy)phenyl]methylidene}-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2647831.png)

![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/no-structure.png)

![N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2647834.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2647839.png)

![5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2647841.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2647847.png)

![2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2647849.png)